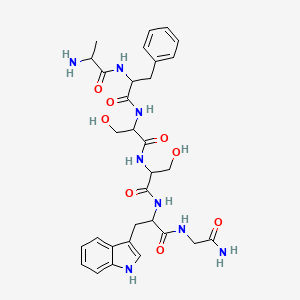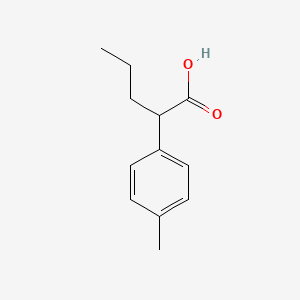
2-(p-Tolyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a p-tolyl group attached to the second carbon of a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of p-tolylacetic acid with n-butyllithium in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is cooled to 0°C, and isobutyl bromide is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight. The product is obtained by acidification and extraction with diethyl ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Tolyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of p-tolyl ketones or aldehydes.
Reduction: Formation of p-tolyl alcohols.
Substitution: Formation of brominated or nitrated p-tolyl derivatives.
Aplicaciones Científicas De Investigación
2-(p-Tolyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(p-Tolyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The p-tolyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid: A simpler carboxylic acid without the p-tolyl group.
4-Methylpentanoic acid: Similar structure but with a methyl group instead of a p-tolyl group.
Valeric acid: Another name for pentanoic acid, commonly used in various applications.
Uniqueness
2-(p-Tolyl)pentanoic acid is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H16O2/c1-3-4-11(12(13)14)10-7-5-9(2)6-8-10/h5-8,11H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
TVVPUOGAKUOSBY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=C(C=C1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



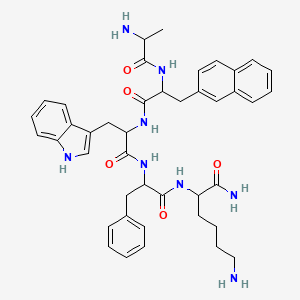

![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)
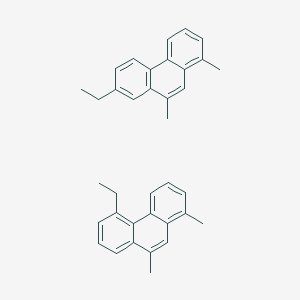
amine](/img/structure/B12108558.png)
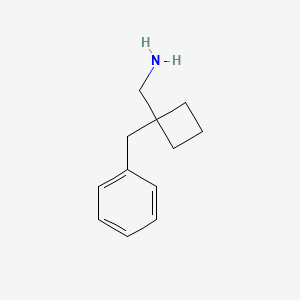


![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)

![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)
